molecular formula C13H16N2O5S B3882014 N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Cat. No. B3882014
M. Wt: 312.34 g/mol
InChI Key: OMPFMPHZXFHHSN-UHFFFAOYSA-N
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

BTK plays a crucial role in B-cell receptor signaling, which is necessary for the survival and proliferation of B-cell malignancies. N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide selectively inhibits BTK, blocking downstream signaling pathways and ultimately leading to apoptosis of the cancer cells.
Biochemical and Physiological Effects:
N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to induce apoptosis in CLL and NHL cells, both in vitro and in vivo. In addition, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to inhibit the migration and adhesion of CLL cells, which are important processes in the development and progression of the disease.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many kinase inhibitors, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide may have limited efficacy in certain patient populations due to the development of resistance. In addition, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide may have potential toxicities that need to be carefully monitored in clinical trials.

Future Directions

There are several future directions for research on N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide. One area of interest is the potential use of N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide in combination with other agents, such as immunomodulatory drugs or chimeric antigen receptor (CAR) T-cell therapy, to improve outcomes in B-cell malignancies. Another area of interest is the development of biomarkers to identify patients who are most likely to benefit from treatment with N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide. Finally, further research is needed to fully understand the potential toxicities and resistance mechanisms associated with N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide.

Scientific Research Applications

N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies. In preclinical studies, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has shown potent activity against CLL and NHL cell lines, as well as primary patient samples. In addition, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has demonstrated synergy with other agents commonly used in the treatment of these diseases, such as rituximab and idelalisib.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9(16)15-21(18,19)11-6-4-10(5-7-11)14-13(17)12-3-2-8-20-12/h4-7,12H,2-3,8H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPFMPHZXFHHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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